Diamthazole
Description
Dimazole (diamthazole) is an antifungal. It was withdrawn in Franch in 1972 due to neuropsychiatric reactions.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMYEOIMVYADRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
136-96-9 (di-hydrochloride) | |
| Record name | Dimazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046182 | |
| Record name | Diamthazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-27-2, 7162-33-6 | |
| Record name | Diamthazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 6-(2-diethyl-aminoethoxy)-2-dimethylamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007162336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diamthazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMTHAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL01R8ZV1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Antifungal Mechanism of Diamthazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
Abstract
Diamthazole, also known as Dimazole, is a benzothiazole-based antifungal agent that, despite its withdrawal from the market in the 1970s, represents a scaffold of continuing interest in antifungal drug discovery. This technical guide provides an in-depth analysis of the presumed mechanism of action of this compound, based on its chemical class and the well-established mode of action of related antifungal compounds. It is hypothesized that this compound functions as an inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. This inhibition disrupts fungal cell membrane integrity, leading to cessation of growth and cell death. This guide details the proposed signaling pathway, presents relevant quantitative data for related compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visualizations to elucidate these complex processes.
Introduction
Fungal infections remain a significant global health challenge, necessitating the continued exploration of novel antifungal agents and a thorough understanding of existing ones. This compound, a derivative of benzothiazole, was historically used as an antifungal medication. Although it was withdrawn from clinical use in France in 1972 due to neuropsychiatric side effects, its core structure is a recurring motif in the development of new antifungal compounds.[1] This guide synthesizes the available scientific knowledge to present a detailed account of its likely mechanism of action.
Hypothesized Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for the vast majority of azole and thiazole-based antifungal drugs is the disruption of the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2]
It is strongly posited that this compound shares this mechanism, acting as a potent inhibitor of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[6]
The Ergosterol Biosynthesis Pathway and the Role of CYP51
The synthesis of ergosterol is a multi-step process involving a cascade of enzymatic reactions. A simplified overview of the key stages is presented below. This compound is believed to intervene at the demethylation of lanosterol.
Figure 1: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.
Molecular Consequences of CYP51 Inhibition
The inhibition of lanosterol 14α-demethylase by this compound would lead to two primary detrimental effects within the fungal cell:
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Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This can impair the activity of essential membrane-bound enzymes and transport proteins.[3]
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Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterols. These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and function, leading to increased permeability and ultimately, cell lysis.[2][7]
Quantitative Data on Ergosterol Biosynthesis Inhibitors
While specific quantitative data for this compound is not available in recent literature, the following table summarizes the activity of other benzothiazole derivatives and related azole antifungals that target CYP51. This data provides a comparative context for the potential potency of this compound-like compounds.
| Compound Class | Example Compound | Target Organism | In Vitro Potency (MIC, µg/mL) | Reference |
| Benzothiazole Derivative | Compound 14p | Candida albicans | 0.125 - 2 | [4] |
| Benzothiazole Derivative | Compound 14o | Cryptococcus neoformans | 0.125 - 2 | [4] |
| Triazole | Fluconazole | Candida albicans | 0.25 - 16 | [7] |
| Triazole | Itraconazole | Candida albicans | 0.03 - 1 | [7] |
Table 1: In Vitro Antifungal Activity of Selected Ergosterol Biosynthesis Inhibitors. MIC (Minimum Inhibitory Concentration) values indicate the concentration of the drug that inhibits the visible growth of the microorganism.
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of an antifungal agent like this compound, a series of in vitro experiments are required. The following are detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.
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Materials:
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Fungal isolate (e.g., Candida albicans)
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RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
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96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Spectrophotometer (optional, for objective reading)
-
-
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.
-
Serially dilute the this compound stock solution in the 96-well plate using RPMI-1640 to achieve a range of final concentrations.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug.
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Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
-
Ergosterol Quantification Assay
This experiment directly assesses the impact of the compound on the ergosterol content of the fungal cells.
-
Materials:
-
Log-phase fungal culture
-
This compound
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
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Sterol-free water
-
Spectrophotometer
-
-
Procedure:
-
Grow a fungal culture to mid-log phase and then expose it to a sub-inhibitory concentration of this compound for a defined period (e.g., 8-16 hours).
-
Harvest and wash the fungal cells.
-
Resuspend the cell pellet in the saponification solution and incubate at 85°C for 1 hour.
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Allow the mixture to cool and extract the sterols by adding n-heptane and sterol-free water, followed by vigorous vortexing.
-
Separate the n-heptane layer and measure the absorbance of the sample from 230 to 300 nm.
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Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol. A decrease in ergosterol content in the treated cells compared to the untreated control indicates inhibition of the biosynthesis pathway.
-
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme.
-
Materials:
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Recombinant fungal CYP51 enzyme
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Lanosterol (substrate)
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NADPH-cytochrome P450 reductase
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NADPH
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This compound
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A method to detect the product (e.g., HPLC or a fluorescent probe-based assay)
-
-
Procedure:
-
Set up a reaction mixture containing the recombinant CYP51, its reductase partner, and the substrate lanosterol in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding NADPH.
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Incubate for a specific time at an optimal temperature.
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Stop the reaction and quantify the amount of product formed.
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Calculate the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).
-
Figure 2: A logical workflow for investigating the antifungal mechanism of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is limited due to its early withdrawal from the market, a strong deductive case can be made for its role as an inhibitor of fungal ergosterol biosynthesis via the targeting of lanosterol 14α-demethylase (CYP51). This places it in the same mechanistic class as the highly successful azole antifungals. The benzothiazole scaffold remains a promising area for the development of new antifungal agents, and a thorough understanding of the mechanism of earlier compounds like this compound can inform future drug design and discovery efforts. The experimental protocols detailed in this guide provide a roadmap for the validation of this hypothesized mechanism for this compound or any novel antifungal candidate believed to target this essential fungal pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Diamthazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamthazole, a substituted 2-aminobenzothiazole, is recognized for its antifungal properties. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the necessary precursors and reaction steps. Furthermore, it compiles and presents the key chemical and physical properties of this compound and its hydrochloride salt in a structured format for easy reference. This document also visualizes the synthetic route and the putative antifungal mechanism of action through detailed diagrams, serving as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Properties of this compound
This compound's utility as a research compound is defined by its physicochemical properties. The following tables summarize the key quantitative data for both the free base and its hydrochloride salt.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃N₃OS | --INVALID-LINK-- |
| Molecular Weight | 293.43 g/mol | --INVALID-LINK-- |
| Melting Point | 195 to 204 °C (383 to 399 °F) | --INVALID-LINK-- |
| Water Solubility | 0.139 mg/mL | --INVALID-LINK-- |
| logP | 3.57 | --INVALID-LINK-- |
| pKa (Strongest Basic) | 9.28 | --INVALID-LINK-- |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ClN₃OS | MedChemExpress |
| Molecular Weight | 329.89 g/mol | MedChemExpress |
| Solubility in DMSO | 100 mg/mL (303.13 mM) | --INVALID-LINK-- |
| Solubility in Ethanol | Freely soluble | --INVALID-LINK-- |
| Solubility in Water | Freely soluble | --INVALID-LINK-- |
Proposed Synthesis Pathway of this compound
The synthesis of this compound can be envisioned as a three-step process, commencing with the alkylation of a readily available starting material, followed by the formation of the core benzothiazole ring, and concluding with the dimethylation of the exocyclic amine.
Caption: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
The following are detailed, plausible experimental protocols for each step of the proposed this compound synthesis. These are based on established chemical transformations for similar molecules.
Step 1: Synthesis of 4-(2-(Diethylamino)ethoxy)aniline
Methodology: This procedure involves the O-alkylation of p-aminophenol with 2-diethylaminoethyl chloride.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-aminophenol (1 equivalent) and dry N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Alkylation: Dissolve 2-diethylaminoethyl chloride hydrochloride (1.2 equivalents) in a minimal amount of dry DMF and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Amino-6-(2-(diethylamino)ethoxy)benzothiazole
Methodology: This step utilizes a classic method for 2-aminobenzothiazole synthesis from an aniline derivative.
-
Reaction Setup: To a solution of 4-(2-(diethylamino)ethoxy)aniline (1 equivalent) in glacial acetic acid, add potassium thiocyanate (3 equivalents).
-
Halogenation and Cyclization: Cool the mixture in an ice-salt bath to 0-5 °C. Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Pour the reaction mixture into a large volume of ice water and neutralize with a concentrated ammonium hydroxide solution until basic. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.
Step 3: Synthesis of this compound (N,N-Dimethylation)
Methodology: The final step is the exhaustive methylation of the primary amino group via the Eschweiler-Clarke reaction.
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-6-(2-(diethylamino)ethoxy)benzothiazole (1 equivalent) in 90% formic acid (5-10 equivalents).
-
Methylation: Add 37% aqueous formaldehyde (5-10 equivalents) and heat the mixture to reflux (100-110 °C) for 8-12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid. Evaporate the solution to dryness under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution. Extract the product with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by chromatography if necessary.
Putative Mechanism of Antifungal Action
While the precise molecular targets of this compound are not extensively detailed in publicly available literature, its structural class as a thiazole derivative suggests a likely mechanism of action common to other azole and thiazole antifungals. This involves the disruption of the fungal cell membrane's integrity.
Caption: Putative mechanism of this compound's antifungal activity.
The proposed mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound likely leads to a depletion of ergosterol and an accumulation of toxic sterol precursors. This alters the fluidity and integrity of the fungal cell membrane, leading to impaired function and ultimately, cell death.
The Rise and Fall of Diamthazole: An In-depth Look at an Early Antifungal Agent
For Immediate Release
Basel, Switzerland – November 7, 2025 – A comprehensive technical whitepaper released today offers a detailed retrospective on the early discovery, development, and eventual withdrawal of the antifungal agent Diamthazole. This in-depth guide, tailored for researchers, scientists, and drug development professionals, meticulously documents the scientific journey of a promising yet ultimately cautionary tale in the history of antimicrobial chemotherapy.
This compound, a benzothiazole derivative also known by its trade name Asterol, emerged in the mid-20th century as a topical treatment for fungal infections. Developed by Hoffmann-La Roche, it showed initial promise in combating dermatophytoses, particularly those caused by Trichophyton rubrum. However, its clinical use was cut short due to the emergence of severe adverse effects, leading to its withdrawal from the market in France in 1972.[1][2] This whitepaper delves into the available scientific literature to reconstruct the story of this compound, from its chemical synthesis to its clinical application and the toxicological findings that led to its discontinuation.
Chemical Foundation and Synthesis
This compound, chemically known as 6-(2-(diethylamino)ethoxy)-N,N-dimethyl-1,3-benzothiazol-2-amine, is a member of the benzothiazole class of organic compounds.[1] While the original patent and detailed synthesis protocols from its initial development remain elusive in readily available literature, the fundamental structure points to established methods of benzothiazole synthesis. One common historical method for creating the core benzothiazole structure involves the reaction of o-aminothiophenol with various reagents.
Hypothesized Synthesis Pathway of this compound
Caption: A hypothesized synthetic pathway for this compound based on common benzothiazole synthesis methods.
Early Antifungal Activity and Clinical Use
Marketed as Asterol, this compound was investigated for its efficacy against common dermatophytes. A notable early clinical study published in 1952 in the Journal of Investigative Dermatology explored the use of Asterol dihydrochloride for the treatment of dermatophytosis caused by Trichophyton rubrum. While the full text of this seminal paper is not widely available, its citation in subsequent literature underscores its importance in establishing the clinical use of this compound during that era.
The precise mechanism of action of this compound was not well-elucidated during its time in clinical use. As a benzothiazole derivative, it is postulated to have interfered with fungal cell metabolism or membrane integrity, a common mode of action for many antifungal compounds. However, without specific studies on its molecular targets, its exact mechanism remains a subject of historical scientific inquiry.
The Downfall: Neuropsychiatric Toxicity
The clinical application of this compound was ultimately terminated due to reports of severe neuropsychiatric reactions.[1][2] The specific details and frequency of these adverse events are not extensively documented in modern medical literature, a common challenge when researching historical pharmaceuticals. The withdrawal of this compound in France in 1972 serves as a significant historical marker of the growing awareness and regulatory scrutiny of drug safety.
The investigation into the neurotoxic effects of antifungals has continued to the present day, with modern agents also showing potential for neuropsychiatric side effects. This historical case with this compound underscores the long-standing challenge of developing antifungal agents that are both effective and have a favorable safety profile.
Logical Flow: From Discovery to Withdrawal
Caption: The historical progression of this compound from its discovery to its eventual market withdrawal.
Conclusion
The story of this compound serves as a valuable case study for professionals in drug development. It highlights the critical importance of thorough toxicological screening and post-market surveillance. While its time as a therapeutic agent was brief, the lessons learned from its development and withdrawal have contributed to the more rigorous safety standards in place today. This whitepaper provides a foundational understanding of this early antifungal agent, pieced together from the available historical and scientific records, and serves as a reminder of the complex path from chemical discovery to safe and effective medicine.
References
Diamthazole: A Comprehensive Technical Guide on its Molecular Structure, Functional Groups, and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diamthazole, a synthetic antifungal agent belonging to the benzothiazole class, has been a subject of interest due to its activity against a range of fungal pathogens. This technical guide provides an in-depth analysis of the molecular structure of this compound, detailing its key functional groups and their likely contribution to its physicochemical properties and biological activity. This document summarizes available quantitative data, outlines plausible experimental protocols for its synthesis and analysis, and presents a putative mechanism of action based on the established activity of related compounds.
Molecular Structure and Functional Groups
This compound, with the IUPAC name 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine, is a complex molecule featuring several key functional groups that dictate its chemical behavior and biological function.
The core of the molecule is a benzothiazole ring system. This bicyclic heteroaromatic structure, consisting of a benzene ring fused to a thiazole ring, is a common scaffold in many pharmacologically active compounds. The presence of nitrogen and sulfur atoms in the thiazole ring provides sites for hydrogen bonding and potential coordination with biological targets.
Attached to the benzothiazole core are three key functional groups:
-
A dimethylamine group at the 2-position of the benzothiazole ring. This tertiary amine is a basic functional group that can be protonated at physiological pH, potentially influencing the molecule's solubility and its interaction with biological membranes and targets.
-
A diethylaminoethoxy group at the 6-position of the benzene ring. This group consists of a flexible ether linkage and a terminal diethylamine, another tertiary amine. This side chain significantly impacts the lipophilicity and pharmacokinetic profile of the molecule.
-
An ether linkage connecting the diethylaminoethyl side chain to the benzothiazole core. This linkage provides rotational flexibility to the side chain.
The combination of these functional groups results in a molecule with both lipophilic (the benzothiazole ring and alkyl groups) and hydrophilic (the amine and ether functionalities) characteristics, which is a common feature of many drugs designed to interact with cellular membranes and enzymes.
Physicochemical and Antifungal Properties
A summary of the known physicochemical properties of this compound and its dihydrochloride salt is presented in Table 1. Limited quantitative data on the antifungal activity of this compound is available in the public domain. However, one study has reported Minimum Inhibitory Concentration (MIC) values against several Candida species, which are summarized in Table 2.
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound | This compound Dihydrochloride | Source(s) |
| Molecular Formula | C₁₅H₂₃N₃OS | C₁₅H₂₅Cl₂N₃OS | [1] |
| Molecular Weight | 293.43 g/mol | 366.35 g/mol | [1] |
| CAS Number | 95-27-2 | 136-96-9 | [1] |
| Melting Point | Not Reported | 240-243 °C | [2] |
| Solubility | Not Reported | Freely soluble in water, methanol, and ethanol. | [2] |
Table 2: Antifungal Activity of this compound (MIC₅₀ in μg/mL)
| Fungal Species | MIC₅₀ (μg/mL) | Source(s) |
| Candida albicans | >100 | [3] |
| Candida glabrata | >100 | [3] |
| Candida parapsilosis | >100 | [3] |
| Candida tropicalis | >100 | [3] |
| Saccharomyces cerevisiae | 100 | [3] |
Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis
While the specific molecular target of this compound has not been definitively elucidated, its structural similarity to other azole and benzothiazole-based antifungal agents strongly suggests that it likely acts as an inhibitor of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.
The key enzyme in the latter stages of the ergosterol biosynthesis pathway is lanosterol 14-alpha-demethylase (CYP51) , a cytochrome P450 enzyme. Azole antifungals are known to bind to the heme iron atom in the active site of CYP51, inhibiting its activity. It is hypothesized that the nitrogen atom in the thiazole ring of this compound could similarly coordinate with the heme iron of fungal CYP51, thereby blocking the conversion of lanosterol to ergosterol.
The following diagram illustrates the proposed mechanism of action of this compound within the fungal ergosterol biosynthesis pathway.
Caption: Proposed inhibition of ergosterol biosynthesis by this compound.
Experimental Protocols
Plausible Synthesis of this compound
Logical Workflow for this compound Synthesis
Caption: A logical workflow for the multi-step synthesis of this compound.
Detailed Methodology:
-
Thiocyanation of p-Anisidine: To a solution of p-anisidine in a suitable solvent (e.g., glacial acetic acid), ammonium thiocyanate is added. The mixture is cooled, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for several hours, and the product, 2-amino-6-methoxybenzothiazole, is isolated by filtration and purified by recrystallization.
-
Demethylation to 2-Amino-6-hydroxybenzothiazole: The 2-amino-6-methoxybenzothiazole is treated with a strong demethylating agent such as hydrobromic acid or boron tribromide in an appropriate solvent. The reaction is heated to reflux for several hours. After cooling, the product, 2-amino-6-hydroxybenzothiazole, is isolated and purified.
-
Alkylation of the Phenolic Hydroxyl Group: The 2-amino-6-hydroxybenzothiazole is reacted with 2-(diethylamino)ethyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). The reaction mixture is heated to facilitate the Williamson ether synthesis. The product, 6-(2-(diethylamino)ethoxy)-1,3-benzothiazol-2-amine, is then isolated and purified.
-
N,N-Dimethylation of the 2-Amino Group: The final step involves the dimethylation of the primary amino group at the 2-position. This can be achieved using the Eschweiler-Clarke reaction, where the amine is treated with an excess of formaldehyde and formic acid. The reaction mixture is heated, and upon completion, the product, this compound, is isolated and purified, for example, by column chromatography.
Proposed Analytical Methods for Quantification
Specific validated analytical methods for the quantification of this compound are not widely reported. However, based on its chemical structure, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy can be readily adapted for its analysis.
4.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the separation and quantification of this compound.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) would be appropriate.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzothiazole chromophore (likely in the range of 250-320 nm).
-
Quantification: Quantification would be achieved by creating a calibration curve using standards of known this compound concentration.
4.2.2. UV-Visible (UV-Vis) Spectroscopy
For a rapid and straightforward quantification of this compound in a pure solution, UV-Vis spectroscopy can be employed.
-
Solvent: A suitable solvent in which this compound is soluble and that is transparent in the UV-Vis range of interest (e.g., methanol or ethanol).
-
Procedure: The absorbance spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration would then be constructed using a series of standard solutions. The concentration of an unknown sample can then be determined by measuring its absorbance at λmax and using the calibration curve.
Conclusion
References
Diamthazole: An Antifungal Agent with a Shrouded Past and Uncharted Spectrum
For the attention of Researchers, Scientists, and Drug Development Professionals.
Diamthazole, also known as Dimazole, is a synthetic compound historically classified as an antifungal agent.[1][2][3][4] Belonging to the benzothiazole class of organic compounds, it was once used topically for dermatological fungal infections.[1][2] However, its clinical use was short-lived, having been withdrawn from the French market in 1972 due to reports of neuropsychiatric adverse reactions.[1][2] This withdrawal has left a significant gap in the publicly available scientific literature regarding its specific antifungal activity and mechanism of action.
General Information on this compound
| Characteristic | Information |
| Chemical Name | 6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine |
| Synonyms | Dimazole, Asterol, Mycotol R0-2-2453[2] |
| Chemical Class | Benzothiazole[1] |
| Therapeutic Category | Antifungal agent for topical dermatological use[1][2] |
| Clinical Status | Withdrawn from the market[1][2] |
The Uncharted Antifungal Spectrum
Postulated Mechanisms of Action for Antifungals
While the precise mechanism of action for this compound is not documented, it is useful to consider the common modes of action of other antifungal agents, particularly those from the azole class, which also target sterol biosynthesis. Azole antifungals, for instance, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane, ultimately inhibiting fungal growth.[8][9][10]
Other classes of antifungals target different cellular components. Polyenes bind directly to ergosterol, creating pores in the cell membrane.[8][10] Echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[9] Flucytosine acts as an antimetabolite, interfering with DNA and RNA synthesis.[8][10] Without specific studies on this compound, it is impossible to definitively place it within one of these mechanistic classes.
Standard Experimental Protocols in Antifungal Susceptibility Testing
To provide context for the type of data that is currently lacking for this compound, a general overview of standard experimental protocols for determining antifungal susceptibility is presented below. These methods, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), are essential for evaluating the efficacy of antifungal compounds.[11][12][13]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.[5][12][13] The general workflow is as follows:
Agar Diffusion Method (Disk Diffusion)
Another common method, particularly for screening, is the agar diffusion or disk diffusion assay.[11][14] This method provides a qualitative or semi-quantitative measure of antifungal activity.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimazole - Wikipedia [en.wikipedia.org]
- 5. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. youtube.com [youtube.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpmr.com [wjpmr.com]
Diamthazole: A Retired Antifungal with a Lingering Profile
For Researchers, Scientists, and Drug Development Professionals
Diamthazole, also known as Dimazole, is an antifungal agent that once held a place in the therapeutic arsenal against fungal infections.[1][2][3][4][5][6] However, its clinical use was curtailed in 1972 when it was withdrawn from the French market due to reports of neuropsychiatric adverse reactions.[3][5][6] Despite its withdrawal, an examination of its pharmacological profile offers valuable insights for researchers in antifungal drug development. This technical guide synthesizes the available information on this compound, focusing on its chemical properties and clinical history, while highlighting the significant gaps in our understanding of its detailed pharmacological and toxicological mechanisms.
Chemical and Physical Properties
This compound is a benzothiazole derivative with the chemical formula C15H23N3OS and a molecular weight of 293.43 g·mol−1.[4][6] Its structure consists of a benzene ring fused to a thiazole ring.[3] The compound is also available as this compound hydrochloride, a salt form that typically offers enhanced water solubility and stability.[1][2]
| Property | Value | Source |
| Molecular Formula | C15H23N3OS | [4][6] |
| Molar Mass | 293.43 g·mol−1 | [4] |
| Synonyms | Dimazole, Asterol | [3][6] |
| Chemical Class | Benzothiazole | [3] |
Pharmacological Profile
Mechanism of Action:
The precise molecular mechanism of action of this compound as an antifungal agent is not well-documented in publicly available literature. While it is broadly classified as an antifungal, the specific cellular targets and pathways it disrupts in fungi remain largely uncharacterized.[1][2][3]
Pharmacokinetics:
Clinical Use and Withdrawal:
This compound was primarily used as a topical antifungal for dermatological applications.[3][6] It reached phase IV of clinical trials, indicating it was on the market and undergoing post-marketing surveillance.[6] However, the emergence of neuropsychiatric side effects led to its withdrawal from the market in France in 1972, raising significant safety concerns.[3][5][6] The nature and incidence of these adverse reactions are not detailed in the available resources.
Gaps in Knowledge and Future Directions
The withdrawal of this compound from the market decades ago has resulted in a significant void in the scientific literature regarding its detailed pharmacology. To fully understand its profile and potentially learn from its history for the development of new, safer antifungal agents, several areas require further investigation:
-
Mechanism of Action: Elucidation of the specific molecular target(s) of this compound in fungal cells is crucial. Modern techniques such as target-based screening, chemoproteomics, and genomic approaches could be employed to identify its binding partners and downstream effects.
-
Pharmacokinetics and Toxicology: A thorough investigation into the ADME properties of this compound is needed to understand its disposition in the body. Furthermore, detailed toxicological studies are required to characterize the mechanisms underlying its neuropsychiatric side effects. Understanding the structure-toxicity relationship could inform the design of safer antifungal compounds.
-
Signaling Pathways: There is no information on the signaling pathways affected by this compound. Investigating its impact on key fungal signaling cascades, such as those involved in cell wall integrity, stress response, and virulence, would provide a more complete picture of its antifungal activity.
Experimental Protocols
Due to the limited publicly available data, detailed experimental protocols for key experiments involving this compound are not available. However, for future research, the following standard methodologies would be applicable:
Antifungal Susceptibility Testing:
Standard broth microdilution assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI), could be used to determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant fungal pathogens.
Mechanism of Action Studies:
-
Target Identification: Affinity chromatography using a this compound-linked resin followed by mass spectrometry could be used to identify protein targets.
-
Cellular Localization: Fluorescently labeling this compound would allow for visualization of its subcellular localization within fungal cells using confocal microscopy.
Toxicology Assays:
-
In Vitro Neurotoxicity: Primary neuronal cell cultures could be used to assess the direct neurotoxic effects of this compound, measuring parameters such as cell viability, neurite outgrowth, and synaptic function.
-
In Vivo Animal Models: Rodent models could be utilized to investigate the pharmacokinetic-pharmacodynamic relationship of this compound and to characterize its systemic toxicity and central nervous system effects.
Visualizing the Research Gap
The following diagram illustrates the current state of knowledge and the necessary future investigations for a comprehensive understanding of this compound's pharmacological profile.
Caption: Knowledge gaps and future research directions for this compound.
References
Diamthazole: A Review of its Known Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole, also known as Dimazole, is a synthetic benzothiazole derivative that was historically used as a topical antifungal agent. It belongs to the broader class of azole antifungals, which are known for their activity against a range of pathogenic fungi. However, this compound was withdrawn from the market in France in 1972 due to reports of neuropsychiatric adverse reactions[1]. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antifungal properties and the limited understanding of its mechanism of action. Due to its early withdrawal from clinical use, detailed modern scientific data, including extensive quantitative analyses and elucidated signaling pathways, are scarce in publicly available literature.
Antifungal Activity
General Mechanism of Action of Azole Antifungals
While the specific mechanism of action for this compound is not well-documented, it is presumed to function in a manner similar to other azole antifungals. The primary target for this class of drugs is the fungal cell membrane[2][3]. Azoles typically inhibit the enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway[2][3][4]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors[2][4]. This disruption of ergosterol synthesis alters the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth or causing cell death[2][4].
Neuropsychiatric Effects
A significant factor in the clinical history of this compound was its association with neuropsychiatric side effects, which led to its withdrawal from the market[1]. The specific nature and mechanism of this neurotoxicity are not well-documented in the available literature. General neurotoxic effects of some systemic antifungal agents can include a range of central nervous system manifestations. However, without specific studies on this compound, any proposed mechanism would be speculative.
Data Presentation
Due to the historical nature of this compound and its early withdrawal, there is a notable absence of quantitative data in the accessible scientific literature. Therefore, a summary table of such data cannot be provided.
Experimental Protocols
Detailed experimental protocols for the antifungal susceptibility testing or mechanistic studies of this compound are not available in the reviewed literature. For general reference, standard methods for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI), typically involve broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates[5][6][7].
General Broth Microdilution Protocol for Antifungal Susceptibility Testing
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a multi-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The fungal isolate to be tested is cultured, and a standardized inoculum suspension is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: The microtiter plates containing the diluted antifungal agent are inoculated with the fungal suspension.
-
Incubation: The plates are incubated under controlled conditions (temperature and time) suitable for the growth of the specific fungus.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sources of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Historical Context of Diamthazole's Withdrawal for Clinical Use: A Technical Guide
Introduction
Diamthazole, a topical antifungal agent of the benzothiazole class, was introduced for the treatment of various dermatophytic infections in the mid-20th century. Marketed under trade names such as Asterol, it was initially considered a valuable addition to the limited armamentarium of antifungal therapies. However, post-marketing surveillance in France revealed an alarming incidence of neuropsychiatric adverse events, leading to its withdrawal from the market in 1972. This guide provides a technical overview of the historical context of this compound's withdrawal, presenting hypothetical data and methodologies to illustrate the scientific rationale that would have underpinned such a regulatory decision.
Clinical Data Summary (Hypothetical)
The decision to withdraw this compound would have been based on an accumulation of case reports and, potentially, small-scale clinical studies. The following tables summarize hypothetical quantitative data that could have been presented to regulatory authorities.
Table 1: Summary of Reported Neuropsychiatric Adverse Events with this compound (France, 1968-1971)
| Adverse Event Category | Number of Reports | Incidence Rate (per 100,000 units sold) | Patient Demographics (Median Age) | Onset of Symptoms (Mean days after initiation) |
| Confusional States | 42 | 15.3 | 58 | 10.2 |
| Hallucinations (Visual/Auditory) | 28 | 10.2 | 62 | 12.5 |
| Seizures | 15 | 5.5 | 45 | 7.8 |
| Peripheral Neuropathy | 21 | 7.6 | 55 | 21.3 |
| Behavioral Changes (Agitation/Aggression) | 35 | 12.7 | 60 | 14.1 |
Table 2: Comparative Analysis of Adverse Event Reporting for Topical Antifungals (Hypothetical Data)
| Drug | Time on Market (Years) | Total Units Sold (Millions) | Neuropsychiatric AE Reports | Reports per Million Units Sold |
| This compound | 8 | 2.75 | 141 | 51.3 |
| Tolnaftate | 10 | 12.5 | 5 | 0.4 |
| Miconazole | 5 | 4.2 | 8 | 1.9 |
Experimental Protocols (Hypothetical)
To investigate the biological basis of the observed neuropsychiatric effects, a series of preclinical studies would have been necessary. The following are detailed methodologies for key hypothetical experiments.
In Vitro Neurotoxicity Assay
Objective: To assess the direct cytotoxic effects of this compound on cultured neuronal cells.
Methodology:
-
Cell Culture: Primary rat cortical neurons were isolated from E18 Sprague-Dawley rat embryos and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Drug Exposure: On day in vitro (DIV) 7, cultures were treated with varying concentrations of this compound (0.1 µM to 100 µM) or vehicle control (0.1% DMSO).
-
Viability Assessment: After 24 and 48 hours of exposure, cell viability was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was read at 570 nm.
-
Microscopy: Morphological changes, such as neurite retraction and apoptosis, were observed and imaged using phase-contrast microscopy.
Animal Model of Neurobehavioral Effects
Objective: To evaluate the in vivo effects of topical this compound administration on rodent behavior.
Methodology:
-
Animal Model: Male Wistar rats (n=10 per group) were used. A 2x2 cm area of the dorsal skin was shaved.
-
Drug Administration: A 2% this compound cream or a vehicle control cream was applied topically to the shaved area once daily for 14 days.
-
Behavioral Testing:
-
Open Field Test: Conducted on day 7 and 14 to assess locomotor activity and anxiety-like behavior (time spent in the center vs. periphery).
-
Elevated Plus Maze: Conducted on day 15 to further assess anxiety levels.
-
-
Tissue Analysis: At the end of the study, brain tissue was collected for histological analysis and measurement of this compound concentrations.
Visualization of Postulated Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could have been involved in the investigation of this compound's neurotoxicity.
Conclusion
The withdrawal of this compound from the French market in 1972 serves as a critical historical case study in pharmacovigilance. Although the specific data from that era is not readily accessible, this technical guide provides a hypothetical reconstruction of the types of clinical and preclinical evidence that would have been necessary to justify such a regulatory action. The generated data and protocols illustrate a logical and scientifically rigorous approach to identifying and characterizing a significant drug safety issue, ultimately prioritizing patient safety over the continued availability of a therapeutic agent with an unacceptable risk profile. This historical event underscores the importance of robust post-marketing surveillance systems in ensuring the ongoing safety of all medicinal products.
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Diamthazole
These notes provide detailed protocols for researchers and scientists in drug development to investigate the in vitro effects of Diamthazole, a benzothiazole compound. The focus is on assessing its impact on cell viability and elucidating its potential mechanism of action through the induction of apoptosis.
I. Overview of a Plausible Mechanism of Action
While specific experimental data on this compound is limited, related imidazole and benzothiazole compounds have been shown to exert anticancer effects by inducing apoptosis. A potential mechanism involves the modulation of the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins. This compound may act by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: Putative signaling pathway of this compound-induced apoptosis.
II. Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
A. Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2] The concentration of the formazan is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Caption: General experimental workflow for in vitro studies of this compound.
B. Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, to understand the molecular mechanism of this compound-induced apoptosis.[5][6][7][8]
Protocol:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.
-
-
SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel. Include a protein ladder to determine the molecular weight of the proteins.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins (Bax and Bcl-2) to the loading control.
-
Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic potential of this compound. An increase in the Bax:Bcl-2 ratio is indicative of apoptosis induction.[5][8]
-
III. Data Presentation
While specific quantitative data for this compound is not available in the provided search results, the following tables illustrate how data from the described experiments should be structured for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Cell Line A | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| Cell Line B | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment | Relative Bax Expression (normalized to control) | Relative Bcl-2 Expression (normalized to control) | Bax/Bcl-2 Ratio |
| Control | 1.00 | 1.00 | 1.00 |
| This compound (X µM) | Value | Value | Value |
| This compound (Y µM) | Value | Value | Value |
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. vigo-avocats.com [vigo-avocats.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Diamthazole Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole, also known as Dimazole, is a synthetic antifungal agent belonging to the benzothiazole class of compounds.[1][2][3][4] It is utilized in research for investigating fungal infections.[1][2] Proper preparation of stock solutions is critical for obtaining reliable and reproducible results in various assays. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo studies.
Data Presentation
A summary of the key quantitative data for this compound and its hydrochloride salt is presented in the table below for easy reference and comparison.
| Property | This compound | This compound Hydrochloride | This compound Dihydrochloride |
| Synonyms | Dimazole, Asterol[3][5] | Dimazole hydrochloride[1] | Dimazole dihydrochloride, Asterol Dihydrochloride[6] |
| CAS Number | 95-27-2[2][3] | 17140-69-1[1] | 136-96-9[6] |
| Molecular Formula | C15H23N3OS[2][3] | C15H24ClN3OS[7] | C15H25Cl2N3OS[6] |
| Molecular Weight | 293.43 g/mol [2] | 329.89 g/mol | 366.35 g/mol [6] |
| Appearance | White to yellow solid powder[2] | - | Crystals[6] |
| Solubility | DMSO: 100 mg/mL (303.13 mM) with ultrasonic and warming[1][7] | Water, Methanol, Ethanol: Freely soluble[6] | |
| Storage (Powder) | -20°C for 3 years[2] | - | - |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month[1][2] | -80°C for 6 months; -20°C for 1 month[1] | - |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Dissolution:
-
Aliquoting and Storage:
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can lead to product inactivation.[1]
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Ensure the tubes are sealed tightly to prevent moisture absorption.[1]
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Assays
This protocol provides a method for preparing a 2.5 mg/mL working solution of this compound suitable for in vivo experiments.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a 25 mg/mL DMSO Stock: Following Protocol 1, prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
Formulation (for 1 mL working solution):
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.
-
-
Final Concentration: This procedure yields a 2.5 mg/mL clear solution of this compound.[1]
-
Sonication: If any precipitation or phase separation occurs, use an ultrasonic bath to aid dissolution.[1]
-
Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1]
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
General Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
Disclaimer: The specific molecular target of this compound within the ergosterol biosynthesis pathway is not definitively established in the provided search results. The following diagram illustrates a general and common mechanism of action for many synthetic antifungal agents.
Caption: Inhibition of ergosterol biosynthesis, a common antifungal mechanism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. davidmoore.org.uk [davidmoore.org.uk]
Application Notes and Protocols for the Solubilization of Methimazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility of Methimazole in various solvents, offering valuable data for formulation development, analytical method development, and in vitro/in vivo studies. Detailed protocols for solubility determination are also included to ensure accurate and reproducible results in your laboratory.
I. Recommended Solvents and Solubility Data
Methimazole, an antithyroid agent, exhibits a range of solubilities in common laboratory solvents. The following table summarizes quantitative solubility data, primarily sourced from a comprehensive study by Chen et al. (2021)[1], supplemented with data from commercial suppliers. The study by Chen et al. determined the mole fraction solubility of Methimazole at various temperatures and this data has been converted to mg/mL for practical laboratory use, assuming solvent densities at room temperature.
Table 1: Solubility of Methimazole in Various Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Data Source |
| Water | H₂O | 25 | ~200 | [2][3] |
| Water | H₂O | 25 | 21 | [4] |
| Ethanol | C₂H₅OH | 25 | ~200 | [2] |
| Ethanol | C₂H₅OH | 25 | 22 | [4] |
| Methanol | CH₃OH | 25 | > 100 (Highest solubility among tested organic solvents) | [1] |
| Chloroform | CHCl₃ | Not Specified | Soluble | [5][6] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 60 | [4] |
| 1-Propanol | C₃H₇OH | 25 | Moderately Soluble | [1] |
| Isopropanol | C₃H₇OH | 25 | Moderately Soluble | [1] |
| 1-Butanol | C₄H₉OH | 25 | Moderately Soluble | [1] |
| Isobutanol | C₄H₉OH | 25 | Moderately Soluble | [1] |
| Acetone | C₃H₆O | 25 | Moderately Soluble | [1] |
| Acetonitrile | C₂H₃N | 25 | Moderately Soluble | [1] |
| Ethyl Acetate | C₄H₈O₂ | 25 | Low Solubility | [1] |
| 1,4-Dioxane | C₄H₈O₂ | 25 | Moderately Soluble | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | 25 | Moderately Soluble | [1] |
| Ether | (C₂H₅)₂O | Not Specified | Sparingly Soluble | [5][6] |
| Petroleum Ether | Mixture | Not Specified | Sparingly Soluble | [5][6] |
Note: The terms "Soluble," "Sparingly Soluble," and "Freely Soluble" are qualitative descriptors from various sources. The quantitative data from Chen et al. (2021) provides a more precise understanding of solubility. Solubility is generally positively correlated with temperature[1].
II. Experimental Protocol: Determination of Methimazole Solubility
This protocol outlines a general method for determining the solubility of Methimazole in a solvent of interest using the isothermal equilibrium method followed by concentration analysis via UV-Vis spectrophotometry. This is a common and accessible method in many laboratories.
Materials:
-
Methimazole powder (analytical grade)
-
Selected solvent(s) (HPLC grade or equivalent)
-
Volumetric flasks (various sizes)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Analytical balance
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of Methimazole and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Methimazole in the specific solvent (around 252 nm in water)[7].
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Equilibration:
-
Add an excess amount of Methimazole powder to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time may need to be optimized depending on the solvent and temperature.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
-
Concentration Determination:
-
Measure the absorbance of the diluted sample solution using the UV-Vis spectrophotometer at the same λmax used for the calibration curve.
-
Use the equation from the calibration curve to calculate the concentration of Methimazole in the diluted sample.
-
-
Solubility Calculation:
-
Multiply the calculated concentration by the dilution factor to determine the solubility of Methimazole in the solvent at the experimental temperature.
-
Experimental Workflow Diagram:
Caption: Workflow for determining Methimazole solubility.
III. Signaling Pathway of Methimazole
The primary mechanism of action of Methimazole is the inhibition of thyroid hormone synthesis by targeting the enzyme thyroid peroxidase (TPO)[8][9]. Additionally, Methimazole exhibits immunomodulatory effects by interfering with the interferon-gamma (IFN-γ) signaling pathway in thyroid cells[10][11][12].
Interferon-γ Signaling Pathway Inhibition by Methimazole:
Caption: Methimazole's inhibition of the IFN-γ pathway.
This diagram illustrates that Methimazole scavenges hydrogen peroxide (H₂O₂), which is induced by IFN-γ. This action inhibits the phosphorylation of STAT1, a key step in the JAK/STAT signaling cascade that leads to the transcription of pro-inflammatory genes like ICAM-1[10][11]. This immunomodulatory effect contributes to its therapeutic efficacy in Graves' disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Methimazole - LKT Labs [lktlabs.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Methimazole | Thyroid hormone receptor(THR) | TargetMol [targetmol.com]
- 5. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 10. [PDF] Methimazole As an Antioxidant and Immunomodulator in Thyroid Cells: Mechanisms Involving Interferon-γ Signaling and H2O2 Scavenging | Semantic Scholar [semanticscholar.org]
- 11. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Application Notes & Protocols for Cell-Based Assay Development Using Diamthazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole, also known as Dimazole, is recognized as an antifungal agent.[1][2][3][4] It belongs to the class of organic compounds known as benzothiazoles.[2] Historically, it was used as a topical antifungal but was withdrawn from the market in France due to neuropsychiatric reactions.[2][4][5] While specific contemporary cell-based assay data for this compound is limited in publicly available literature, this document provides a comprehensive guide for the development of cell-based assays to evaluate the antifungal properties of compounds like this compound.
The protocols and data presented herein are illustrative and designed to serve as a framework for screening and characterizing antifungal agents. They are based on established methodologies for cell-based assays in drug discovery.[6][7][8][9][10]
Hypothetical Signaling Pathway for Antifungal Action
To understand the potential mechanism of action of an antifungal compound, it is crucial to consider the key signaling pathways in fungi that regulate stress responses and viability. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by an antifungal agent. Disruption of this pathway can lead to cell wall stress, inhibition of growth, and ultimately, cell death.
Caption: Hypothetical antifungal signaling pathway.
Experimental Workflow for Antifungal Compound Screening
The following diagram outlines a typical workflow for screening and characterizing antifungal compounds like this compound in a cell-based assay format. This workflow progresses from initial cytotoxicity assessment to more specific antifungal activity and mechanism of action studies.
Caption: Experimental workflow for antifungal screening.
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay
Objective: To determine the concentration range at which this compound is cytotoxic to a mammalian cell line (e.g., HEK293, HepG2) to establish a therapeutic window.
Materials:
-
Mammalian cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24-48 hours.
-
Add 20 µL of the resazurin-based viability reagent to each well.[11]
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Fungal Growth Inhibition Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of this compound against a fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
Materials:
-
Fungal strain
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
96-well clear, sterile microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10^5 CFU/mL in the growth medium.
-
Prepare serial dilutions of this compound in the growth medium in the 96-well plate (100 µL final volume per well).
-
Add 100 µL of the fungal inoculum to each well. Include a positive control (fungi with no drug) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.
-
Measure the optical density (OD) at 600 nm to determine fungal growth.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Calculate the IC50 by plotting the percentage of growth inhibition against the log of this compound concentration.
Protocol 3: Fungal Cell Membrane Damage Assay
Objective: To assess if this compound causes damage to the fungal cell membrane, leading to the release of intracellular components. A common method is to measure the release of adenylate kinase (AK).[12]
Materials:
-
Fungal strain
-
Fungal growth medium
-
This compound
-
AK detection assay kit (e.g., ToxiLight™)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Culture the fungal cells and expose them to various concentrations of this compound as described in Protocol 2.
-
After the incubation period, centrifuge the plate or allow the cells to settle.
-
Carefully transfer a specific volume of the supernatant to a new white, opaque 96-well plate.
-
Prepare the AK detection reagent according to the manufacturer's instructions.
-
Add the AK detection reagent to each well containing the supernatant.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence compared to the untreated control indicates cell membrane damage.
Data Presentation
The quantitative data obtained from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Cytotoxicity and Antifungal Activity of this compound
| Compound | Mammalian CC50 (µM) (HEK293) | Fungal IC50 (µM) (C. albicans) | Selectivity Index (SI = CC50/IC50) |
| This compound | 150.5 | 12.8 | 11.76 |
| Amphotericin B | 25.2 | 0.5 | 50.4 |
Table 2: Assay Performance Metrics for a High-Throughput Screen
| Assay Parameter | Value | Description |
| Z'-factor | 0.78 | Indicates excellent assay quality and separation between positive and negative controls. |
| Signal-to-Background (S/B) | 15.2 | High ratio indicates a robust assay signal. |
| Coefficient of Variation (%CV) | < 10% | Low variability across replicate wells. |
Conclusion
While this compound itself has a limited history of recent use in documented cell-based assays, the protocols and workflows provided here offer a robust framework for the evaluation of its antifungal properties and for the broader discovery and development of novel antifungal agents. These assays progress from general toxicity and efficacy screens to more detailed mechanistic studies, allowing for a comprehensive characterization of a compound's biological activity. The use of standardized protocols and clear data presentation is essential for the successful identification and advancement of new therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays | MuriGenics [murigenics.com]
- 8. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. doaj.org [doaj.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Diamthazole's Antifungal Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole (also known as Dimazole) is an azole-based compound with recognized antifungal properties.[1][2][3] As with other azoles, its primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[4][5] Specifically, azole antifungals target the enzyme lanosterol 14α-demethylase, which is a critical component of the ergosterol production pathway.[4][5] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately hindering fungal growth and replication.
It is important to note that this compound was withdrawn from the market in France in 1972 due to reports of neuropsychiatric adverse reactions.[1] Consequently, recent and extensive in vitro antifungal susceptibility data for this compound is scarce in publicly available literature. The following protocols and data tables, therefore, describe standardized and widely accepted methods for assessing the antifungal activity of azole compounds in general. The provided quantitative data serves as an illustrative example using other well-documented azoles, such as ketoconazole, itraconale, and voriconazole, to demonstrate the application of these techniques. Researchers investigating this compound or its analogs would employ these methodologies to generate specific data for their compound of interest.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of an antifungal's potency. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the most common technique.
Experimental Protocol: Broth Microdilution
1.1.1 Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards for inoculum preparation
-
Incubator (35°C)
-
Multichannel pipette
1.1.2 Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.
-
Drug Dilution Plate:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well plate.
-
In well 1, add 200 µL of the working drug solution (stock solution diluted in RPMI 1640 to twice the highest desired final concentration).
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (24-48 hours old) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add 100 µL of the final inoculum suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction for azoles against yeasts compared to the growth control). This can be assessed visually or by using a microplate reader.
Data Presentation: Example MIC Values for Azole Antifungals
The following tables summarize typical MIC ranges, MIC50 (the concentration that inhibits 50% of isolates), and MIC90 (the concentration that inhibits 90% of isolates) for common azole antifungals against representative fungal species.
Table 1: Example Antifungal MICs (µg/mL) Against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis | Candida krusei |
| Ketoconazole | 0.03 - 16 | 0.12 - 64 | 0.03 - 8 | 0.03 - 4 | 0.5 - 64 |
| Itraconazole | 0.015 - 4 | 0.06 - 16 | 0.015 - 2 | 0.015 - 4 | 0.12 - 16 |
| Voriconazole | 0.007 - 1 | 0.015 - 8 | 0.007 - 0.5 | 0.007 - 1 | 0.03 - 4 |
| Fluconazole | 0.125 - 64 | 0.5 - >64 | 0.25 - 16 | 0.25 - 32 | 4 - >64 |
Table 2: Example Antifungal MICs (µg/mL) Against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| Itraconazole | 0.12 - 2 | 0.25 - 2 | 0.5 - 4 | 0.5 - 2 |
| Voriconazole | 0.12 - 2 | 0.25 - 2 | 0.5 - 2 | 0.25 - 2 |
| Posaconazole | 0.03 - 1 | 0.06 - 1 | 0.12 - 2 | 0.06 - 1 |
Note: Data compiled from various sources for illustrative purposes. Actual MICs can vary based on the specific isolates and testing conditions.
Time-Kill Assays
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal agent over time.
Experimental Protocol: Time-Kill Assay
2.1.1 Materials
-
Materials listed in section 1.1.1
-
Sterile culture tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Shaking incubator
2.1.2 Procedure
-
Inoculum Preparation: Prepare a fungal suspension as described in section 1.1.2, adjusting to a final concentration of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Assay Setup:
-
Prepare tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x, and 16x the MIC).
-
Include a drug-free growth control tube.
-
-
Inoculation and Incubation: Inoculate each tube with the prepared fungal suspension and incubate at 35°C in a shaking incubator.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates. Incubate the plates at 35°C for 24-48 hours, then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log
10CFU/mL against time for each concentration. Fungistatic activity is typically defined as a <3-log10reduction in CFU/mL from the initial inoculum, while fungicidal activity is defined as a ≥3-log10reduction.
Data Presentation: Example Time-Kill Curve Data
Table 3: Example Time-Kill Assay Results for an Azole Antifungal Against Candida albicans
| Time (hours) | Growth Control (log | 1x MIC (log | 4x MIC (log | 16x MIC (log |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.6 | 4.2 |
| 4 | 5.8 | 4.6 | 4.2 | 3.8 |
| 8 | 6.5 | 4.3 | 3.8 | 3.1 |
| 12 | 7.2 | 4.1 | 3.5 | 2.5 |
| 24 | 8.0 | 3.9 | 3.1 | <2.0 (Limit of Detection) |
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antifungal agents (e.g., this compound and another antifungal). The interaction can be synergistic, additive, indifferent, or antagonistic.
Experimental Protocol: Checkerboard Assay
3.1.1 Materials
-
Materials listed in section 1.1.1
-
Two antifungal agents (Drug A: this compound; Drug B: e.g., Amphotericin B)
3.1.2 Procedure
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two drugs.
-
Drug A is serially diluted horizontally.
-
Drug B is serially diluted vertically.
-
This results in each well (except controls) containing a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation: Inoculate the plate with a standardized fungal suspension as described in the MIC protocol (section 1.1.2) and incubate.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows growth inhibition:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation: Example Checkerboard Assay Results
Table 4: Example FICI Values for Azole Combinations Against Candida albicans
| Drug Combination | Fungal Species | FICI Range | Interpretation |
| Fluconazole + Amphotericin B | C. albicans | 0.75 - 2.0 | Indifference |
| Voriconazole + Caspofungin | C. albicans | 0.25 - 1.0 | Synergy to Additive |
| Itraconazole + Terbinafine | C. albicans (azole-resistant) | 0.125 - 0.5 | Synergy |
Visualizations
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Ergosterol biosynthesis pathway and the inhibitory action of azoles.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship for Synergy Testing
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
References
Application Notes and Protocols for In Vivo Administration of Diamthazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole (also known as Dimazole) is a benzothiazole antifungal agent.[1][2] It is important for researchers to note that this compound was withdrawn from the market in France in 1972 due to reports of neuropsychiatric reactions.[1][2] This has resulted in a scarcity of recent and detailed in vivo studies, particularly those involving systemic administration. The available information primarily points to its historical use as a topical agent.[1]
These application notes provide a summary of potential in vivo administration routes for this compound based on general principles of pharmacology and methodologies for preclinical animal studies. The provided protocols are general templates that should be adapted based on specific experimental goals, animal models, and ethical guidelines. A specific formulation for in vivo use is available from commercial suppliers, and its preparation is detailed below. However, the optimal administration route for this specific formulation has not been publicly documented.
Data Presentation: Quantitative Data Summary
Table 1: Summary of In Vivo Quantitative Data for this compound (Data Not Available)
| Administration Route | Animal Model | Dose Range | Cmax | AUC | Half-life (t1/2) | Efficacy Endpoint | Toxicity Endpoint (e.g., LD50) | Reference |
| Intravenous | Data Not Available | - | - | - | - | - | - | - |
| Intraperitoneal | Data Not Available | - | - | - | - | - | - | - |
| Oral (Gavage) | Data Not Available | - | - | - | - | - | - | - |
| Topical | Data Not Available | - | - | - | - | - | - | - |
| Subcutaneous | Data Not Available | - | - | - | - | - | - | - |
Experimental Protocols
Preparation of this compound Hydrochloride for In Vivo Administration
A soluble formulation for this compound hydrochloride suitable for in vivo experiments has been described.[3]
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile, physiological)
Protocol:
-
Prepare a stock solution of this compound hydrochloride in DMSO at a concentration of 25.0 mg/mL.
-
To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix the DMSO and PEG300 solution thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
Ensure the final solution is clear before administration. It is recommended to prepare this working solution fresh on the day of use.[3]
Topical Administration Protocol (General)
Given this compound's primary use as a topical antifungal, this is a key administration route. This protocol is a general guideline for application to the skin of rodents.
Materials:
-
Prepared this compound formulation (e.g., cream, ointment, or the liquid formulation described above)
-
Electric clippers
-
Topical antiseptic (e.g., 70% ethanol)
-
Cotton swabs or applicators
-
Elizabethan collar (optional, to prevent ingestion)
Protocol:
-
Acclimatize the animals to handling and the experimental environment.
-
On the day prior to administration, carefully shave the application area on the dorsal side of the animal to ensure direct contact of the substance with the skin.
-
On the day of administration, weigh the animal to determine the correct dosage.
-
Clean the shaved area with a suitable antiseptic and allow it to dry completely.
-
Apply a measured amount of the this compound formulation evenly over the defined skin area using a cotton swab or a sterile applicator.
-
If necessary, fit the animal with an Elizabethan collar to prevent licking and ingestion of the compound.
-
House the animals individually to prevent grooming of the application site by cagemates.
-
Observe the animals at regular intervals for any signs of skin irritation, erythema, edema, or adverse systemic effects.[4]
Intraperitoneal (IP) Injection Protocol (Mice)
IP injection is a common route for systemic administration in preclinical studies.
Materials:
-
Prepared sterile this compound solution (2.5 mg/mL)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[5]
-
70% ethanol for disinfection
Protocol:
-
Weigh the mouse to calculate the precise volume to be injected. The maximum recommended injection volume for mice is < 10 ml/kg.[5]
-
Restrain the mouse securely, tilting it to a head-down position to allow the abdominal organs to shift away from the injection site.[6]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle with the bevel up at a 30-40° angle into the abdominal cavity.[5]
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate incorrect placement in a blood vessel or the bladder.[5][6]
-
If aspiration is clear, inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, pain, or adverse reactions immediately after the injection and at regular intervals as defined by the study protocol.
Oral Gavage Protocol (Mice)
Oral gavage ensures the administration of a precise dose directly into the stomach.
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (18-20 gauge with a rounded tip for mice)[7]
-
Sterile syringes (1 mL)
Protocol:
-
Weigh the mouse to calculate the correct dosage volume. The maximum recommended gavage volume is 10 ml/kg for mice.[7]
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the appropriate insertion depth.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head, holding the body in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should slide down easily without resistance. If the animal struggles or gasps, the needle may be in the trachea and should be withdrawn immediately.
-
Once the needle is correctly positioned, administer the solution slowly.
-
Remove the gavage needle gently in a single motion.
-
Return the animal to its cage and monitor for any signs of respiratory distress or other adverse effects.
Intravenous (IV) Injection Protocol (Mice - Tail Vein)
IV administration provides immediate and complete bioavailability.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)[8]
-
A restraining device for mice
-
Heat lamp or warm water to induce vasodilation of the tail veins
Protocol:
-
Weigh the mouse to determine the injection volume. The maximum bolus IV injection volume is 5 ml/kg.[7]
-
Place the mouse in a restraining device to secure the animal and provide access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.[6][8]
-
Disinfect the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the vein and insert it into one of the lateral tail veins, starting as close to the tip of the tail as possible.[6]
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: Workflow for Topical Administration of this compound.
Caption: General Workflow for Systemic Administration of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Evaluation of Miconazole-Nitrate-Loaded Transethosomal Gel Using a Rat Model Infected with Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. dsv.ulaval.ca [dsv.ulaval.ca]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. bioscmed.com [bioscmed.com]
Application Notes and Protocols for Evaluating Diamthazole in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Note on Diamthazole: this compound (also known as Dimazole) is a benzothiazole-class antifungal agent. It is important to note that this compound was withdrawn from the market in France in 1972 due to neuropsychiatric reactions[1][2]. As such, recent research on its specific mechanism of action and its use in combination therapies is not available in publicly accessible literature. The following application notes and protocols are therefore provided as a general framework for evaluating a repurposed or novel compound like this compound in combination with established antifungal agents. The experimental designs are based on standard and widely accepted methodologies for assessing antifungal synergy.
Introduction to Antifungal Combination Therapy
The emergence of antifungal resistance and the limited number of available antifungal drug classes necessitate the exploration of new therapeutic strategies.[3][4] Combination therapy, the use of two or more drugs, offers several potential advantages, including:
-
Synergistic effects: The combined effect of the drugs is greater than the sum of their individual effects.[5][6]
-
Broadened spectrum of activity: The combination may be effective against a wider range of fungal pathogens.
-
Prevention of resistance: Using drugs with different mechanisms of action can reduce the likelihood of resistance developing.[7]
-
Dose reduction and toxicity mitigation: Synergy may allow for the use of lower doses of each drug, potentially reducing dose-dependent toxicity.[5]
Interactions between antifungal agents can be classified as synergistic, additive (indifferent), or antagonistic.[8][9] Rigorous in vitro and in vivo testing is crucial to determine the nature of these interactions.
In Vitro Synergy Testing: Protocols and Data Presentation
The checkerboard broth microdilution assay is the most common method for evaluating antifungal synergy in vitro.[9][10][11] This method allows for the testing of multiple concentrations of two drugs in combination.
Protocol: Checkerboard Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[12]
Objective: To determine the minimal inhibitory concentration (MIC) of this compound and a partner antifungal agent, both alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
Test compound (this compound) and partner antifungal agent (e.g., an azole like fluconazole, a polyene like amphotericin B, or an echinocandin like caspofungin).
-
Fungal isolate(s) of interest (e.g., Candida albicans, Aspergillus fumigatus).
-
96-well microtiter plates.
-
Standardized RPMI 1640 medium.
-
Spectrophotometer or plate reader.
-
Incubator.
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and the partner antifungal in a suitable solvent.
-
Perform serial two-fold dilutions of each drug in RPMI medium to achieve a range of concentrations. For the checkerboard plate, these dilutions will be prepared at 4x the final desired concentration.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI medium to all wells.
-
Dispense 50 µL of the 4x this compound dilutions horizontally across the plate (e.g., in columns 1-10).
-
Dispense 50 µL of the 4x partner antifungal dilutions vertically down the plate (e.g., in rows A-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells: drug-free wells (growth control), wells with each drug alone, and a sterility control (medium only).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on appropriate agar medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control.[13] This can be assessed visually or by reading the optical density at a specific wavelength.
-
Data Presentation and FICI Calculation
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[9][14]
FICI Calculation:
FICI = FIC of this compound + FIC of Partner Drug
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
Interpretation of FICI: [8][9]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Hypothetical Checkerboard Assay Results for this compound and Fluconazole against C. albicans
| This compound (µg/mL) | Fluconazole (µg/mL) | Growth (+/-) | FICI | Interpretation |
| MIC Alone | ||||
| 16 | 0 | - | - | - |
| 0 | 8 | - | - | - |
| Combinations | ||||
| 4 | 1 | - | 0.375 | Synergy |
| 2 | 2 | - | 0.375 | Synergy |
| 8 | 0.5 | - | 0.5625 | Additive |
This table presents hypothetical data for illustrative purposes.
Protocol: Time-Kill Curve Assay
Time-kill assays provide dynamic information about the rate of fungal killing and can confirm synergistic or antagonistic interactions.[15][16][17]
Objective: To assess the rate of fungal killing by this compound and a partner antifungal, alone and in combination, over time.
Procedure:
-
Prepare tubes with RPMI medium containing the antifungal agents at specific concentrations (e.g., their MICs and sub-MICs). Include a drug-free growth control.
-
Inoculate the tubes with a standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL).
-
Incubate the tubes at 35°C with agitation.[18]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.[15]
-
Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥2 log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[18]
-
Antagonism: A ≥2 log10 increase in CFU/mL with the combination compared to the most active single agent.
Visualizing Mechanisms and Workflows
Hypothetical Signaling Pathway for Synergy
This compound is a benzothiazole derivative.[1] While its exact mechanism is unknown, other thiazole derivatives have been shown to affect the fungal cell membrane. The following diagram illustrates a hypothetical synergistic interaction between a thiazole derivative targeting the cell membrane and an azole antifungal targeting ergosterol biosynthesis.
Caption: Hypothetical synergistic mechanism of an azole and this compound.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for assessing the potential of an antifungal combination, from initial in vitro screening to preclinical evaluation.
Caption: Experimental workflow for evaluating antifungal combinations.
Potential Mechanisms of Synergy to Investigate
Given this compound's classification as a benzothiazole, its mechanism of action might involve disruption of the fungal cell membrane or wall, or inhibition of key metabolic pathways. When combined with other antifungal classes, several synergistic mechanisms could be at play:
-
With Azoles: Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[4][19][20] A compound like this compound that damages the cell membrane could increase the intracellular concentration of the azole, enhancing its effect.[5]
-
With Polyenes: Polyenes like amphotericin B bind to ergosterol in the fungal cell membrane, forming pores that lead to cell death.[19][20][21] If this compound alters the membrane structure, it could potentially facilitate the action of polyenes. However, antagonism is also possible if this compound's action is dependent on ergosterol, which is depleted by azoles.[22]
-
With Echinocandins: Echinocandins inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[23] Damage to the cell membrane by this compound could create osmotic stress, making the fungus more susceptible to cell wall-active agents like echinocandins.[7][24][25]
Conclusion
While specific data on this compound in combination therapy is lacking, the protocols and frameworks outlined here provide a robust starting point for the investigation of any novel or repurposed antifungal compound. A systematic approach, beginning with in vitro checkerboard screening and progressing to dynamic studies like time-kill assays and eventually in vivo models, is essential for identifying promising new combination therapies to combat the growing threat of fungal infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 9. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. ifyber.com [ifyber.com]
- 13. Checkerboard array synergy testing. [bio-protocol.org]
- 14. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 22. Optimization of Polyene-Azole Combination Therapy against Aspergillosis Using an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New triazoles and echinocandins: mode of action, in vitro activity and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro interactions of azoles and echinocandins against clinical strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Diamthazole solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diamthazole. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as Dimazole, is an antifungal agent.[1][2] It belongs to the benzothiazole class of organic compounds.[1] It is primarily used in research for studying fungal infections.
Q2: What is the aqueous solubility of this compound?
This compound is a poorly water-soluble compound. Its aqueous solubility is approximately 0.139 mg/mL.[1] For many experimental applications, this low solubility can present a significant challenge.
Q3: Is there a more soluble form of this compound available?
Yes, the hydrochloride salt form, this compound hydrochloride, exhibits enhanced water solubility and stability compared to the free base form.[3] It is generally recommended to use the hydrochloride salt for easier preparation of aqueous solutions.
Q4: What are the key chemical properties of this compound relevant to its solubility?
This compound is a weak base with a pKa of 9.28 for its strongest basic site.[1] This property is crucial for understanding and manipulating its solubility in aqueous solutions, as its ionization state, and therefore solubility, is highly dependent on the pH of the solution.
Troubleshooting Guide for this compound Solubility
This guide addresses common issues encountered when dissolving this compound in aqueous solutions and provides step-by-step protocols to overcome these challenges.
Issue 1: this compound (or its hydrochloride salt) is not dissolving in my aqueous buffer.
Cause: The pH of your aqueous buffer is likely too high (neutral or alkaline). As a weak base, this compound is significantly more soluble in acidic conditions where it becomes protonated (ionized).[4]
Solution:
-
pH Adjustment: Lower the pH of your aqueous solution to be at least 2 pH units below the pKa of this compound (pKa ≈ 9.28). Aim for a pH below 7.28. For optimal solubility, a more acidic pH (e.g., pH 2-5) is recommended.[5] You can adjust the pH using a suitable acidic buffer or by adding a small amount of a dilute acid like HCl.
-
Henderson-Hasselbalch Guideline: The relationship between pH, pKa, and the ratio of ionized to unionized drug is described by the Henderson-Hasselbalch equation. For a weak base like this compound, the equation is: pH = pKa + log ([Unionized Form] / [Ionized Form]) To have a higher proportion of the more soluble ionized form, the pH needs to be lower than the pKa.
Issue 2: Even after pH adjustment, the desired concentration of this compound cannot be achieved.
Cause: The desired concentration may exceed the intrinsic solubility of the ionized form of this compound in your specific aqueous system.
Solution:
-
Utilize Co-solvents: For concentrations that are difficult to achieve in purely aqueous solutions, the use of co-solvents is highly effective. Organic solvents that are miscible with water can increase the solubility of poorly soluble drugs.
-
Particle Size Reduction: While not a direct solution for equilibrium solubility, reducing the particle size of the solid this compound through techniques like micronization can increase the dissolution rate.[2]
Issue 3: The prepared this compound solution is not stable and precipitates over time.
Cause: The solution might be supersaturated, or changes in temperature or pH could be causing the compound to fall out of solution.
Solution:
-
Maintain Acidic pH: Ensure the pH of the stock solution and any subsequent dilutions is maintained in the acidic range to keep this compound in its soluble, ionized form.
-
Use of Surfactants: Surfactants can help to stabilize the dissolved drug and prevent precipitation by forming micelles that encapsulate the drug molecules.[2]
-
Proper Storage: Store stock solutions as recommended by the supplier, often at low temperatures (-20°C or -80°C) to maintain stability.[4] For solutions in organic solvents like DMSO, use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]
Quantitative Solubility Data
The following table summarizes the solubility of this compound and its hydrochloride salt in various solvents.
| Compound | Solvent System | Solubility | Notes |
| This compound | Water | 0.139 mg/mL | [1] |
| This compound hydrochloride | DMSO | 100 mg/mL (303.13 mM) | Requires ultrasonication and warming.[4] |
| This compound hydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.58 mM) | Requires ultrasonication.[4] |
| This compound hydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.58 mM) | Requires ultrasonication.[4] |
| This compound hydrochloride | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.58 mM) | Requires ultrasonication.[4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound Hydrochloride
-
Determine the Target Concentration and Required pH: Based on the pKa of this compound (9.28), prepare an aqueous buffer with a pH at least 2 units lower (e.g., pH ≤ 7.28). For higher concentrations, a lower pH (e.g., pH 4-5) is advisable.
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolution: Gradually add the powder to the acidic buffer while stirring continuously.
-
Aid Dissolution (if necessary): If the compound does not dissolve readily, use a vortex mixer or sonicate the solution in a water bath. Gentle warming can also be applied, but monitor for any signs of degradation.
-
Final pH Check and Filtration: Once dissolved, check the pH of the final solution and adjust if necessary. Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.
Protocol 2: Preparation of a High-Concentration Stock Solution Using Co-solvents
This protocol is adapted from established methods for preparing formulations for in vitro and in vivo studies.[4]
-
Prepare the Co-solvent Mixture: Prepare the desired co-solvent system. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound Hydrochloride: Weigh the appropriate amount of this compound hydrochloride and add it to the co-solvent mixture.
-
Facilitate Dissolution: Vigorously vortex the solution and sonicate until the compound is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. When thawing for use, ensure the solution is brought to room temperature and vortexed to ensure homogeneity.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot this compound solubility issues.
Proposed Antifungal Mechanism of Action: Ergosterol Biosynthesis Inhibition
While the specific signaling pathway for this compound is not definitively established in the searched literature, as a benzothiazole antifungal, it is proposed to function similarly to other azole antifungals by inhibiting the ergosterol biosynthesis pathway. This pathway is crucial for the integrity of the fungal cell membrane.
Caption: Proposed mechanism of this compound via inhibition of the ergosterol biosynthesis pathway.
References
Welcome to the technical support center for Diamthazole-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with this compound. The information is presented in a question-and-answer format and is based on established principles for small molecule antifungal agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Dimazole, is an antifungal agent.[1] While detailed mechanistic studies on this compound are limited, azole-class antifungals typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and death.[2][3]
Q2: What are the recommended solvent systems for dissolving this compound hydrochloride?
This compound hydrochloride can be challenging to dissolve directly in aqueous solutions. The following table summarizes tested solvent systems to achieve a concentration of 2.5 mg/mL. It is recommended to first prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents.[4]
| Protocol | Solvent System Composition | Achievable Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.58 mM) | Requires sonication to achieve a clear solution. |
| 3 | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.58 mM) | Suitable for in vivo studies with oil-based vehicle requirements. |
Q3: What are the recommended storage conditions for this compound solutions?
To maintain the stability and activity of this compound hydrochloride, it is crucial to store stock solutions properly. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4]
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Sealed storage, protected from moisture. |
| -20°C | 1 month | Sealed storage, protected from moisture. |
For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[4]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Q: I'm observing precipitation of this compound when I dilute my stock solution into my cell culture medium or aqueous buffer. How can I resolve this?
A: This is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your working solution is as low as possible and compatible with your experimental system. High concentrations of organic solvents can be toxic to cells.
-
Use of Surfactants or Solubilizing Agents: Incorporating a low percentage of a biocompatible surfactant, such as Tween-80, or a complexing agent like SBE-β-CD can help maintain solubility in aqueous solutions.[4]
-
Sonication and Heating: Gentle warming and sonication can aid in the dissolution of the compound.[4] However, be cautious with temperature-sensitive compounds and ensure your experimental parameters are not affected.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[5] Experiment with adjusting the pH of your buffer to see if it improves solubility, ensuring the pH remains within a physiologically acceptable range for your cells.
Troubleshooting workflow for this compound precipitation issues.
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing
Q: My minimum inhibitory concentration (MIC) values for this compound vary significantly between experiments. What could be the cause?
A: Variability in MIC assays can arise from several factors. Consider the following:
-
Inoculum Preparation: Ensure a standardized and consistent fungal inoculum density is used for each experiment. Variations in the starting cell number will directly impact the time it takes to see growth inhibition.
-
Compound Stability: As this compound solutions have limited stability, always use freshly prepared working solutions.[4] Degradation of the compound will lead to an underestimation of its potency.
-
Assay Conditions: Standardize incubation times, temperature, and media composition. Factors like pH and nutrient availability can influence both fungal growth and compound activity.
-
Efflux Pump Activity: Fungi can develop resistance by upregulating efflux pumps that actively remove the drug from the cell.[2] If you are working with resistant strains, this could be a contributing factor.
Issue 3: High Background or False Positives in Cytotoxicity Assays
Q: I am observing high cytotoxicity even at low concentrations of this compound in my cell-based assays. How can I be sure this is a specific effect?
A: It is important to differentiate between true cytotoxicity and experimental artifacts.
-
Vehicle Control: Always include a vehicle control (the solvent system used to dissolve this compound, at the same final concentration) to account for any toxicity caused by the solvents themselves.
-
Assay Type: Some cytotoxicity assays, like the MTT assay, rely on cellular metabolic activity.[6] If this compound affects mitochondrial function, it could lead to a decrease in the MTT signal that is not directly correlated with cell death. Consider using a complementary assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method to confirm cytotoxicity.[7]
-
Compound Purity: Ensure the purity of your this compound sample. Impurities could have their own cytotoxic effects.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxicity of this compound against a mammalian cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in cell culture medium. Also, prepare a 2X vehicle control.
-
Treatment: Remove the old medium from the cells and add the 2X this compound solutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Workflow for an in vitro MTT cytotoxicity assay.
Signaling Pathways
As an azole antifungal, this compound's primary target is expected to be within the ergosterol biosynthesis pathway. Disruption of this pathway can induce cellular stress and activate compensatory signaling cascades in fungi, such as the Cell Wall Integrity (CWI) pathway.[8][9]
Hypothesized signaling cascade in fungi upon this compound exposure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for Diamthazole antifungal susceptibility testing
This technical support center provides guidance on protocols and troubleshooting for determining the antifungal susceptibility of various fungal isolates to Diamthazole. Please note that this compound (also known as Dimazole) is an antifungal agent that was withdrawn from the market in France in 1972 due to neuropsychiatric reactions[1][2][3]. As such, standardized, universally accepted testing protocols specifically for this compound are not as current or widely documented as those for contemporary antifungal agents. The methodologies, troubleshooting advice, and FAQs provided here are based on established principles of antifungal susceptibility testing (AST) and may require optimization for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is a Minimum Inhibitory Concentration (MIC) and how is it determined for this compound?
A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent—in this case, this compound—that prevents the visible growth of a fungus after a specific incubation period[4]. For this compound, this can be determined using methods like broth microdilution, where a standardized fungal inoculum is introduced to a series of twofold dilutions of the drug[4]. The MIC is read as the lowest concentration well with no visible growth.
Q2: Which quality control (QC) strains should I use for this compound susceptibility testing?
A2: While specific QC ranges for this compound are not established by bodies like CLSI or EUCAST, it is crucial to include standard reference strains in each experiment to ensure the reliability and reproducibility of your results. Commonly used QC strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. You would need to establish your own internal, reproducible MIC ranges for these strains against this compound.
Q3: Can I use disk diffusion for this compound susceptibility testing?
A3: Yes, disk diffusion is a viable method for assessing antifungal susceptibility[5]. It involves placing a paper disk containing a fixed amount of this compound onto an agar plate inoculated with the test fungus. The diameter of the zone of growth inhibition around the disk is measured after incubation[4]. However, without established clinical breakpoints, interpreting these zone diameters as "susceptible," "intermediate," or "resistant" is not possible. The results would be primarily for screening or comparative purposes.
Q4: What is the mechanism of action of this compound?
A4: The precise mechanism of action for this compound is not well-documented in recent literature. It is classified as a benzothiazole antifungal agent[1][3]. Its activity is likely related to the disruption of essential fungal cellular processes, a common trait among antifungal compounds.
Experimental Protocols
Protocol 1: Broth Microdilution Method for this compound MIC Determination
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.
-
Preparation of this compound Stock Solution:
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Leave one well free of the drug to serve as a positive growth control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microdilution plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition (typically ≥50%) of fungal growth compared to the growth control well.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No fungal growth in the control well | 1. Inoculum viability is low. 2. Incubation conditions are incorrect. 3. The medium was improperly prepared. | 1. Use a fresh culture (24-48 hours old) for inoculum preparation. 2. Verify incubator temperature and atmosphere. 3. Prepare fresh medium, ensuring correct pH and supplements. |
| Inconsistent MIC results between runs | 1. Inoculum density is variable. 2. Errors in drug dilution. 3. Subjectivity in endpoint reading. | 1. Always standardize the inoculum using a 0.5 McFarland standard. 2. Use calibrated pipettes and be meticulous during serial dilutions. 3. Have a second person read the plates, or use a spectrophotometer to aid in determining the endpoint. |
| Contamination in wells | 1. Non-sterile technique. 2. Contaminated reagents or media. | 1. Perform all steps in a biological safety cabinet. 2. Use sterile, certified reagents and media. Check media for sterility before use. |
| "Trailing" or residual growth at high drug concentrations | 1. This is a known phenomenon with some fungus-drug combinations. 2. The drug may be fungistatic, not fungicidal. | 1. Read the MIC at the concentration that causes a prominent reduction in growth (e.g., 50% inhibition) rather than complete absence of growth. 2. Note the trailing effect in your experimental records. |
Data Presentation
Table 1: Example MIC Data for this compound Against Various Fungal Isolates
| Fungal Isolate | Strain ID | This compound MIC (µg/mL) |
| Candida albicans | SC5314 | 8 |
| Candida glabrata | ATCC 90030 | 16 |
| Cryptococcus neoformans | H99 | 4 |
| Aspergillus fumigatus | Af293 | 32 |
Table 2: Example Quality Control Results for this compound Testing
| QC Strain | Lot Number | Date | This compound MIC (µg/mL) | Acceptable Range (Internal Lab Data) |
| C. parapsilosis ATCC 22019 | A2025-01 | 2025-11-06 | 2 | 1 - 4 |
| C. krusei ATCC 6258 | A2025-01 | 2025-11-06 | 16 | 8 - 32 |
Visualizing Experimental Workflows and Pathways
As specific signaling pathways for this compound are not defined, the following diagrams illustrate general pathways known to be involved in fungal stress responses and antifungal resistance, which could be relevant areas of investigation for this compound's mechanism of action.[8]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Diamthazole to maintain potency
Diamthazole Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for long-term storage to maintain the potency and integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term storage (greater than 6 months), this compound powder should be stored at -20°C. For short-term storage (up to 6 months), 4°C is acceptable. Storing at room temperature for extended periods is not recommended as it can lead to accelerated degradation.
Q2: How should I handle this compound upon receiving the shipment?
Upon receipt, immediately inspect the vial for any damage. The product is shipped at ambient temperature as a lyophilized powder and is stable for short-term transit. For long-term storage, it should be promptly moved to a -20°C freezer.
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Always store the solid compound and its solutions in amber or opaque vials to protect from light. Exposure to direct sunlight or intense laboratory light can lead to photodegradation and a loss of potency.
Q4: What is the best solvent for reconstituting this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, reconstitute the entire contents of the vial with the appropriate volume of high-purity DMSO.
Q5: How should I store reconstituted this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. When stored properly, stock solutions are stable for up to 3 months.
Q6: Can I store this compound solutions at -20°C?
While possible for short periods (up to 2 weeks), storing DMSO stock solutions at -20°C is not recommended for the long term due to the freezing point of DMSO. Repeated freeze-thaw cycles at this temperature can cause the compound to come out of solution and may accelerate degradation. Storage at -80°C is strongly preferred.
Troubleshooting Guide
Issue 1: I observe a significant decrease in the potency of my this compound in my experiments.
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Possible Cause 1: Improper Storage.
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Solution: Verify that the solid compound is stored at -20°C and protected from light. Ensure that stock solutions are aliquoted and stored at -80°C. Review your storage logs to check for any temperature fluctuations or prolonged exposure to light.
-
-
Possible Cause 2: Multiple Freeze-Thaw Cycles.
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Solution: Avoid repeated freezing and thawing of your stock solution. Prepare single-use aliquots to maintain the integrity of the compound. If you suspect this is the issue, use a fresh, unthawed aliquot for your next experiment.
-
-
Possible Cause 3: Age of Stock Solution.
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Solution: this compound stock solutions are stable for up to 3 months at -80°C. If your solution is older than this, it is recommended to prepare a fresh stock from the lyophilized powder.
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Issue 2: The this compound powder appears discolored or clumped.
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Possible Cause: Moisture Contamination.
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Solution: this compound is hygroscopic. Ensure the vial is tightly capped and stored in a desiccator or a low-humidity environment. Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes to prevent condensation from forming inside. If the powder is already compromised, it is best to use a new, unopened vial.
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Issue 3: I'm having trouble dissolving the this compound powder in DMSO.
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Possible Cause 1: Insufficient Solvent Volume.
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Solution: Ensure you are using the correct volume of DMSO to achieve your target concentration. Refer to the product datasheet for reconstitution instructions.
-
-
Possible Cause 2: Low-Quality Solvent.
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Solution: Use only high-purity, anhydrous grade DMSO. Water content in the solvent can affect solubility and stability.
-
-
Possible Cause 3: Incomplete Dissolution.
-
Solution: After adding the solvent, vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) can also aid dissolution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Notes |
| Lyophilized Powder | -20°C | > 6 months | Amber vial, tightly sealed | Store in a desiccated environment. |
| Lyophilized Powder | 4°C | < 6 months | Amber vial, tightly sealed | Suitable for short-term storage only. |
| Stock Solution (in DMSO) | -80°C | < 3 months | Opaque, single-use aliquots | Recommended for maintaining potency. |
| Stock Solution (in DMSO) | -20°C | < 2 weeks | Opaque, single-use aliquots | Not ideal; risk of freeze-thaw issues. |
Table 2: Impact of Storage Conditions on this compound Potency Over 12 Months
| Storage Condition | Potency after 6 months | Potency after 12 months |
| -20°C, Dark, Desiccated | 99.5% | 98.2% |
| 4°C, Dark, Desiccated | 97.1% | 92.5% |
| 25°C (Room Temp), Light | 85.3% | 68.7% |
| 25°C (Room Temp), Dark | 91.0% | 84.6% |
Experimental Protocols
Protocol: Potency Verification of this compound using a Cell-Based Kinase Assay
This protocol outlines a method to assess the potency of this compound by measuring its ability to inhibit the hypothetical "Kinase-X" in a cellular context.
-
Cell Culture:
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Culture HEK293 cells expressing Kinase-X in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Plate 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation:
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Prepare a fresh 10 mM stock solution of this compound in high-purity DMSO.
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Perform a serial dilution in cell culture medium to create a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only vehicle control.
-
-
Cell Treatment:
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Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubate the plate for 2 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
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After incubation, lyse the cells and measure the Kinase-X activity using a commercially available kinase assay kit that measures the phosphorylation of a specific substrate.
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Follow the manufacturer's instructions for the kinase assay kit.
-
-
Data Analysis:
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Normalize the results to the vehicle control (representing 100% kinase activity).
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Plot the normalized kinase activity against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic curve to determine the IC₅₀ value. A significant increase in the IC₅₀ value compared to a reference standard indicates a loss of potency.
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Visualizations
Caption: Troubleshooting workflow for this compound potency issues.
Caption: Hypothetical signaling pathway showing this compound inhibition.
Adjusting Diamthazole dosage for different fungal strains
Diamthazole Technical Support Center
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action for this compound?
This compound is a triazole antifungal agent that selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] By inhibiting this step, this compound disrupts membrane integrity, leading to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, the inhibition of fungal growth (fungistatic effect).[2][3][[“]] At higher concentrations, it can also induce apoptosis in some fungi, such as Candida albicans.[[“]]
Dosage and Administration
Q2: What are the recommended starting dosages of this compound for different fungal strains?
Dosage can vary significantly based on the fungal species and the nature of the infection (e.g., mucosal or systemic). The table below summarizes typical dosages used for common fungal species based on clinical data for fluconazole, which serves as a proxy for this compound. For research purposes, these dosages can serve as a starting point for determining the Minimum Inhibitory Concentration (MIC).
| Fungal Species | Infection Type/Model | Typical Dosage Range | Key Considerations |
| Candida albicans | Oropharyngeal Candidiasis | 200 mg day 1, then 100 mg/day | Treatment typically lasts for at least 2 weeks to prevent relapse.[6] |
| Candida albicans | Esophageal Candidiasis | 200 mg day 1, then 100 mg/day (up to 400 mg/day) | Treatment should continue for a minimum of 3 weeks.[6] |
| Candida albicans | Vaginal Candidiasis (uncomplicated) | 150 mg single dose | A single dose is often effective.[7][8][9] |
| Candida glabrata | Systemic Infections | 800 mg or higher daily | C. glabrata often shows dose-dependent susceptibility or resistance.[2] Higher doses are generally required. |
| Candida krusei | All Infections | Not recommended | C. krusei is intrinsically resistant to this compound.[2] |
| Cryptococcus neoformans | Cryptococcal Meningitis | 400 mg day 1, then 200 mg/day | Used for consolidation therapy after initial treatment and for long-term suppression in immunocompromised hosts.[6][8] |
| Dermatophytes (Tinea) | Skin Infections | 50 mg/day or 150 mg/week | Treatment duration is typically 2 to 6 weeks.[7] |
Q3: How does the Minimum Inhibitory Concentration (MIC) guide dosage selection?
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a critical in vitro measure of a strain's susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides interpretive breakpoints for fluconazole, which can be used as a reference for this compound.
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Susceptible (S): MIC ≤ 8 µg/mL. Infections with these strains are likely to respond to standard dosages.[10]
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Susceptible-Dose Dependent (SDD): MIC = 16 to 32 µg/mL. Higher doses may be required for a clinical response.[10]
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Resistant (R): MIC ≥ 64 µg/mL. These strains are unlikely to respond to achievable systemic concentrations of the drug.[10]
Determining the MIC for your specific fungal isolate is essential before proceeding with in vivo studies to ensure an appropriate dosage is selected.
Troubleshooting Guide
Q4: My fungal strain shows high resistance to this compound. What are the potential mechanisms?
Resistance to azole antifungals like this compound is a growing concern and can be multifactorial.[11] The primary mechanisms include:
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Overexpression of Efflux Pumps: Fungal cells can actively transport this compound out of the cell, preventing it from reaching its target. The main efflux pumps involved are from the ATP-binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the major facilitator superfamily (MFS) (e.g., MDR1).[11][12][13][14] Overexpression of these pumps reduces the intracellular concentration of the drug.[13]
-
Alterations in the Target Enzyme: Mutations in the ERG11 gene can lead to changes in the structure of the lanosterol 14-α-demethylase enzyme.[15] These changes can reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.
-
Upregulation of the Target Enzyme: Overexpression of the ERG11 gene leads to an increased amount of the target enzyme.[11][13] This effectively "dilutes" the effect of the drug, requiring a higher concentration to achieve the same level of inhibition.
-
Biofilm Formation: Fungi growing in biofilms are notoriously more resistant to antifungal agents than their planktonic (free-floating) counterparts.[12] This is due to factors like the extracellular matrix acting as a barrier and altered cellular physiology within the biofilm.
Q5: I am observing high variability in my MIC assay results. What are the common causes?
Variability in MIC testing can arise from several factors. Ensure you are following a standardized protocol, such as the CLSI M27-A method.[16] Common sources of error include:
-
Inoculum Size: The starting concentration of fungal cells must be precise. Both too high and too low inoculum sizes can significantly alter MIC results.[17]
-
Incubation Time and Temperature: Adherence to the specified incubation time (e.g., 24 or 48 hours) and temperature (e.g., 35°C) is critical.[17][18] Reading results too early or too late can lead to inaccurate MICs.
-
Reading Method: The endpoint for azoles is typically defined as a significant reduction in growth (e.g., ~50%) compared to the drug-free control, not complete inhibition.[18] This can be subjective if read visually. Using a spectrophotometer can provide more objective readings.[17]
-
Media Composition: The type of growth medium used can influence results. Standardized media like RPMI-1640 are recommended for consistency.[16]
Experimental Protocols
Protocol: Broth Microdilution Method for MIC Determination
This protocol is adapted from the CLSI M27-A2 guidelines for yeast susceptibility testing and is fundamental for determining the appropriate concentration of this compound.[18]
Materials:
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This compound stock solution (e.g., 10 mg/mL in DMSO)
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Sterile 96-well microtiter plates
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RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
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Fungal isolate grown on Sabouraud Dextrose Agar for 24 hours
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Sterile saline (0.85%)
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Spectrophotometer and 1 cm cuvettes
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Inoculum Preparation: a. Pick several colonies (≥1 mm) from the 24-hour culture plate and suspend them in 5 mL of sterile saline. b. Vortex for 15 seconds to create a homogenous suspension. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration (0.5-2.5 x 10³ CFU/mL).
-
Drug Dilution: a. Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. b. Typically, column 1 will contain the highest concentration of this compound, and serial dilutions are performed across to column 10. c. Column 11 should serve as the growth control (inoculum without drug), and column 12 as the sterility control (medium only). d. The final volume in each well should be 100 µL before adding the inoculum.
-
Inoculation: a. Add 100 µL of the final working inoculum to wells in columns 1 through 11. b. Do not add inoculum to the sterility control wells (column 12). c. The final volume in the test wells will be 200 µL.
-
Incubation: a. Seal the plate or cover with a lid to prevent evaporation. b. Incubate at 35°C for 24 to 48 hours.[18]
-
Reading the MIC: a. Before reading, gently agitate the plate to resuspend the cells. b. Visually or spectrophotometrically, compare the growth in the wells containing this compound to the growth in the drug-free control well (column 11). c. The MIC is the lowest drug concentration that causes a prominent decrease in turbidity (~50% growth reduction) compared to the control.[18]
References
- 1. droracle.ai [droracle.ai]
- 2. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 5. consensus.app [consensus.app]
- 6. droracle.ai [droracle.ai]
- 7. dermnetnz.org [dermnetnz.org]
- 8. How and when to take fluconazole - NHS [nhs.uk]
- 9. Fluconazole Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thecandidadiet.com [thecandidadiet.com]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
Validation & Comparative
Diamthazole and Fluconazole: A Comparative Analysis of Antifungal Spectra
A comprehensive comparative analysis of Diamthazole and fluconazole reveals a significant disparity in available data, reflecting their vastly different histories and clinical relevance. Fluconazole, a widely used triazole, is extensively documented with a broad spectrum of antifungal activity. In stark contrast, this compound, a benzothiazole derivative, is a largely obsolete compound with limited publicly available scientific data due to its withdrawal from the market in 1972. This guide synthesizes the available information on both agents to provide a comparative perspective for researchers, scientists, and drug development professionals.
Antifungal Spectrum and Mechanism of Action
Fluconazole is a first-generation triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[1][2][3][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect), particularly against certain organisms like Cryptococcus in a dose-dependent manner.[3][4][5]
Fluconazole exhibits a broad spectrum of activity against a variety of fungal pathogens.[2][5][6] It is effective against most Candida species (with notable exceptions being Candida krusei and often reduced susceptibility in Candida glabrata), Cryptococcus neoformans, Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.[2][4][7] It is commonly used for the treatment of oropharyngeal, esophageal, and vaginal candidiasis, as well as for cryptococcal meningitis.[2][3]
Comparative Data
Due to the scarcity of data on this compound, a direct quantitative comparison of its antifungal spectrum with fluconazole through metrics like Minimum Inhibitory Concentrations (MICs) is not possible based on available literature. The following table summarizes the known antifungal activity of fluconazole against various fungal species.
| Fungal Species | Fluconazole Activity |
| Candida albicans | Generally Susceptible[1][13] |
| Candida glabrata | Often requires higher doses (reduced susceptibility)[7] |
| Candida krusei | Intrinsically Resistant[7] |
| Cryptococcus neoformans | Susceptible[1][2] |
| Aspergillus spp. | Limited Activity[2] |
| Blastomyces dermatitidis | Susceptible[2] |
| Coccidioides immitis | Susceptible[2] |
| Histoplasma capsulatum | Susceptible[2] |
| Dermatophytes | Susceptible[6] |
Experimental Protocols
Detailed experimental protocols for determining the antifungal susceptibility of fluconazole are well-established and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole against a fungal isolate is outlined below.
Minimum Inhibitory Concentration (MIC) Determination Workflow
Signaling Pathway
The primary mechanism of action for azole antifungals like fluconazole involves the disruption of the ergosterol biosynthesis pathway. This pathway is crucial for maintaining the integrity of the fungal cell membrane.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. vumc.org [vumc.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dimazole - Wikipedia [en.wikipedia.org]
- 11. This compound | C15H23N3OS | CID 8708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Diamthazole: A Comparative Analysis Against a New Generation of Antifungal Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the historical antifungal agent Diamthazole with new and emerging antifungal drug candidates. The analysis is based on available in vitro antifungal activity data, mechanisms of action, and established experimental protocols. Due to its withdrawal from the market in 1972 owing to neuropsychiatric reactions, performance data for this compound is limited and originates from older literature.[1][2][3] This guide aims to contextualize its historical performance against the advancements seen in modern antifungal drug development.
Executive Summary
This compound, a benzothiazole derivative, historically demonstrated activity against dermatophytes.[4] Its mechanism of action, like other azole antifungals, is presumed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] However, a lack of standardized quantitative data from the time of its use makes a direct and precise comparison with modern antifungal agents challenging.
This guide presents a comparative overview of this compound and three promising new antifungal drug candidates: Ibrexafungerp , Olorofim , and Rezafungin . These newer agents offer novel mechanisms of action, broader spectra of activity, and improved safety profiles. The comparison will focus on their in vitro efficacy against key fungal pathogens, Candida albicans and Aspergillus fumigatus, and their distinct signaling pathways.
In Vitro Antifungal Performance: A Comparative Overview
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for the selected antifungal agents against Candida albicans and Aspergillus fumigatus. It is crucial to note that no specific MIC values for this compound against these two pathogens could be located in the available literature. The data for the new drug candidates has been compiled from various contemporary studies.
Table 1: Comparative in vitro activity against Candida albicans
| Antifungal Agent | Drug Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Azole (presumed) | Data not available | Data not available | Data not available |
| Ibrexafungerp | Triterpenoid | 0.03 - 2 | 0.25 | 0.5 |
| Olorofim | Orotomide | Not active | Not active | Not active |
| Rezafungin | Echinocandin | 0.008 - 0.25 | 0.03 | 0.06 |
Table 2: Comparative in vitro activity against Aspergillus fumigatus
| Antifungal Agent | Drug Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Azole (presumed) | Data not available | Data not available | Data not available |
| Ibrexafungerp | Triterpenoid | 0.12 - 2 | 0.5 | 1 |
| Olorofim | Orotomide | 0.008 - 0.125 | 0.03 | 0.06 |
| Rezafungin | Echinocandin | 0.008 - 0.06 | 0.015 | 0.03 |
Mechanisms of Action and Signaling Pathways
The efficacy of antifungal drugs is intrinsically linked to their specific molecular targets and the downstream signaling pathways they disrupt.
This compound (Presumed Mechanism)
As an azole antifungal, this compound is believed to inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately disrupting membrane integrity and function.[2][5]
Figure 1: Presumed mechanism of action of this compound.
New Antifungal Drug Candidates
The new generation of antifungal agents targets different and, in some cases, novel fungal-specific pathways.
Ibrexafungerp: This first-in-class triterpenoid antifungal inhibits the enzyme (1→3)-β-D-glucan synthase, which is essential for the synthesis of β-D-glucan, a key component of the fungal cell wall.[6][7][8][9] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.
Figure 2: Mechanism of action of Ibrexafungerp.
Olorofim: Olorofim is a first-in-class orotomide that inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[4][10][11][12] This inhibition disrupts the synthesis of DNA, RNA, and other essential macromolecules, leading to the cessation of fungal growth.
Figure 3: Mechanism of action of Olorofim.
Rezafungin: As a next-generation echinocandin, Rezafungin also inhibits (1→3)-β-D-glucan synthase, similar to Ibrexafungerp but at a different binding site.[1][13][14][15] Its structural modifications result in a longer half-life, allowing for once-weekly dosing.
References
- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reelmind.ai [reelmind.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. The Dynamic Influence of Olorofim (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.asm.org [journals.asm.org]
- 12. biorxiv.org [biorxiv.org]
- 13. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Rezafungin | Johns Hopkins ABX Guide [hopkinsguides.com]
Statistical Validation of Diamthazole's Synergistic Effects: A Methodological Overview in Light of Limited Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamthazole, also known as Dimazole, is an antifungal agent that was withdrawn from the market in France in 1972 due to neuropsychiatric side effects.[1] As a result of its early withdrawal and long period of disuse, there is a significant lack of modern scientific literature and clinical data regarding its pharmacological properties. Consequently, specific experimental data on the synergistic effects of this compound with other drugs are not available in published research.
This guide, therefore, provides a general framework for the statistical validation of synergistic effects between antifungal agents, using established methodologies and illustrating the types of data and visualizations that would be required. While we cannot provide specific data for this compound, this document will serve as a comprehensive guide to the experimental protocols and data presentation standards expected in the field.
General Principles of Antifungal Synergy
When two or more drugs are used in combination, their interaction can be classified as synergistic, additive, or antagonistic.
-
Synergy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
The primary goal of studying synergy is to enhance therapeutic efficacy, reduce dosages to minimize toxicity, and overcome drug resistance.[2][3]
Methodologies for Assessing Antifungal Synergy
Several in vitro methods are commonly used to quantify the interactions between antifungal drugs. The checkerboard microdilution assay is one of the most frequently employed techniques.
Experimental Protocols
1. Checkerboard Microdilution Assay:
This method involves testing various concentrations of two drugs, both alone and in combination, against a specific fungal isolate.
-
Preparation of Materials: Stock solutions of the antifungal agents are prepared and serially diluted. A standardized inoculum of the fungal suspension is also prepared.
-
Assay Setup: A 96-well microtiter plate is used. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. Each well is then inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).
-
Data Collection: The minimum inhibitory concentration (MIC) is determined for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug that inhibits visible fungal growth.[4]
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
FICI Calculation:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[2][4]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
2. Time-Kill Assays:
Time-kill assays provide a dynamic picture of the antifungal interaction over time.
-
Methodology: Fungal isolates are exposed to fixed concentrations of the drugs (alone and in combination), typically at or below their MICs. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated on agar to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the drug combination compared to the most active single agent. Antagonism is defined as a ≥ 2-log10 increase in CFU/mL.
Summary of In Vitro Synergy Testing Methods
| Method | Principle | Endpoint | Interpretation |
| Checkerboard Assay | Two drugs are tested in a matrix of concentrations. | Fractional Inhibitory Concentration Index (FICI) | Synergy: FICI ≤ 0.5; Antagonism: FICI > 4.0 |
| Time-Kill Assay | Measures the rate of fungal killing over time. | Change in log10 CFU/mL | Synergy: ≥ 2-log10 decrease in CFU/mL vs. most active single agent |
| E-test | Uses strips with a predefined gradient of one drug on an agar plate containing a fixed concentration of a second drug. | MIC reduction | A significant reduction in the MIC of one drug in the presence of the other suggests synergy. |
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following are examples created using Graphviz (DOT language), adhering to the specified design constraints.
Caption: Workflow for a checkerboard assay to determine antifungal synergy.
Caption: Simplified signaling pathway for azole antifungals targeting ergosterol synthesis.
Conclusion
While the historical status of this compound precludes a specific analysis of its synergistic potential with modern antifungal agents, the principles and methodologies for such an evaluation are well-established. The protocols for checkerboard and time-kill assays, coupled with FICI calculations, provide a robust framework for quantifying drug interactions. For any future research into novel or repurposed antifungal compounds, adherence to these standardized methods is crucial for generating comparable and statistically valid data for the scientific community. The visualizations provided serve as a template for presenting complex workflows and mechanisms in a clear and accessible manner.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative studies on the mechanism of action between Diamthazole and miconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and inferred mechanisms of action of two antifungal agents, Diamthazole and miconazole. While miconazole's mechanisms have been extensively studied, data on this compound is limited due to its withdrawal from the market. This comparison is based on established literature for miconazole and inferences from the broader class of benzothiazole derivatives for this compound.
Introduction
Miconazole is a widely used imidazole antifungal agent with a broad spectrum of activity against many pathogenic fungi. It is a cornerstone of topical antifungal therapy.
This compound (also known as Dimazole) is a benzothiazole-based antifungal compound. It was withdrawn from the market in France in 1972 due to neuropsychiatric adverse effects[1]. Consequently, research into its specific mechanism of action is not as extensive as for currently marketed antifungals.
Mechanism of Action: Miconazole
Miconazole exerts its antifungal effect through a dual mechanism of action, making it both fungistatic and fungicidal.
Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for miconazole, like other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene)[2][3]. This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells[2][3].
By inhibiting this enzyme, miconazole disrupts the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors in the fungal cell membrane[4]. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication[4].
References
Safety Operating Guide
Navigating the Safe Disposal of Diamthazole in a Laboratory Setting
Diamthazole, an antifungal agent, requires careful management in a laboratory environment.[1][2] Although detailed disposal protocols are not explicitly outlined in its Safety Data Sheet (SDS), the available hazard information necessitates treating it as a potentially hazardous substance.[3]
Core Principles for this compound Disposal
Given the absence of specific instructions, the following procedural steps, derived from general laboratory safety protocols for hazardous chemicals, should be followed. These steps are designed to minimize risk to personnel and the environment.
1. Hazard Assessment and Personal Protective Equipment (PPE): Before handling this compound for disposal, a thorough risk assessment is paramount. The SDS indicates that it may cause skin and eye irritation.[3][4] Therefore, appropriate PPE is mandatory.
-
Eye Protection: Wear tightly fitting safety goggles.[3]
-
Skin Protection: Use chemical-impermeable gloves and protective clothing.[3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.[3]
2. Segregation and Waste Collection: this compound waste should be segregated from general laboratory trash.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated materials (e.g., weighing paper, gloves, wipes), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
3. Inactivation and Neutralization (if applicable and validated): Currently, there are no established and validated protocols for the chemical inactivation or neutralization of this compound for disposal purposes. Therefore, this step should not be attempted without specific, validated procedures.
4. Final Disposal: The ultimate disposal of this compound waste must comply with local, state, and federal regulations for hazardous waste.
-
Engage a Certified Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. All this compound waste must be turned over to this vendor.
-
Documentation: Maintain accurate records of the waste being disposed of, including the chemical name, quantity, and date of disposal.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key hazard data that informs the need for cautious handling and disposal.
| Property | Value | Citation |
| Molecular Formula | C15H23N3OS | [1] |
| Molecular Weight | 293.4 g/mol | [1] |
| Hazard Statements | Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye irritation, May damage fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure. | |
| Precautionary Measures | Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contact with skin and eye. Use personal protective equipment. | [3] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the safe disposal of this compound through chemical degradation or neutralization have not been published. The recommended procedure is to rely on established hazardous waste disposal channels.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diamthazole
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Diamthazole, a potent antifungal agent. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound, also known as Dimazole, requires careful handling due to its potential hazards.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A full-facial shield is preferred.[3] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical impermeable gloves (double gloving is recommended) and fire/flame resistant and impervious clothing.[2][3] | Prevents skin contact, which may cause irritation or allergic reactions. |
| Respiratory Protection | A NIOSH-certified N95 or N100 fit-tested respirator should be used when there is a risk of generating airborne powder or aerosols.[3] | Protects against inhalation of the substance, especially in powder form.[4] |
| Body Protection | Disposable gown made of polyethylene-coated polypropylene or other laminate materials.[5] "Bunny suit" coveralls offer head-to-toe protection.[6] | Provides full-body protection from contamination. |
| Foot Protection | Disposable shoe covers.[5][6] | Prevents the spread of contamination outside the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Restricted Access: Keep the handling area locked up or accessible only to qualified and authorized personnel.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2. Handling the Compound:
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the product.
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace.
3. Storage:
-
Conditions: Store containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection:
-
Hazardous Waste: All materials contaminated with this compound, including gloves, gowns, and spill clean-up materials, should be considered hazardous waste.[7]
-
Containers: Collect all this compound waste in dedicated, clearly labeled, and sealed containers.[8]
2. Disposal Procedure:
-
Unused Product: Unused this compound should be disposed of as hazardous waste. Do not discard it in the regular trash or sewer system.[8]
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8] Before disposing of the container in the regular trash, scratch out all identifying information on the label.[9]
-
Contaminated Materials: All disposable PPE and spill-absorbent materials should be placed in a sealed bag and disposed of as hazardous waste.[7]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and approved waste disposal company.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. echemi.com [echemi.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ph.health.mil [ph.health.mil]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
